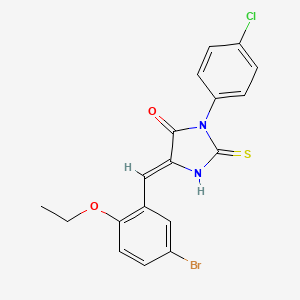![molecular formula C22H23N3S2 B4692978 N-(4-anilinophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4692978.png)
N-(4-anilinophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea
Descripción general
Descripción
N-(4-anilinophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea, commonly known as AMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the study of dopamine and norepinephrine neurotransmitter systems. AMPT is a selective inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and norepinephrine.
Mecanismo De Acción
The mechanism of action of AMPT involves the inhibition of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine and norepinephrine. Tyrosine hydroxylase converts tyrosine to L-DOPA, which is then converted to dopamine and norepinephrine. By inhibiting tyrosine hydroxylase, AMPT prevents the synthesis of these neurotransmitters, leading to a depletion of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects
AMPT has been shown to have a number of biochemical and physiological effects in animal and human studies. In animal studies, AMPT has been shown to reduce locomotor activity, increase anxiety-like behavior, and impair learning and memory. In human studies, AMPT has been used to investigate the role of dopamine and norepinephrine in various physiological processes, such as the regulation of blood pressure and the response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMPT in lab experiments is its selectivity for tyrosine hydroxylase. This allows researchers to selectively deplete dopamine and norepinephrine without affecting other neurotransmitters. However, one of the limitations of using AMPT is that it can have off-target effects on other enzymes, such as phenylalanine hydroxylase. This can lead to unwanted side effects and make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving AMPT. One area of interest is the role of dopamine and norepinephrine in psychiatric disorders, such as depression and anxiety. AMPT could be used to investigate the effects of dopamine and norepinephrine depletion on these disorders and to develop new treatments. Another area of interest is the development of more selective inhibitors of tyrosine hydroxylase that do not have off-target effects. This could improve the accuracy and reliability of experiments involving dopamine and norepinephrine depletion.
Aplicaciones Científicas De Investigación
AMPT has been widely used in scientific research to investigate the function of dopamine and norepinephrine neurotransmitter systems. By selectively inhibiting tyrosine hydroxylase, AMPT can effectively block the synthesis of dopamine and norepinephrine, leading to a depletion of these neurotransmitters in the brain. This allows researchers to study the effects of dopamine and norepinephrine depletion on behavior, cognition, and other physiological processes.
Propiedades
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3S2/c1-17-7-13-21(14-8-17)27-16-15-23-22(26)25-20-11-9-19(10-12-20)24-18-5-3-2-4-6-18/h2-14,24H,15-16H2,1H3,(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNACEHFGHRTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4692901.png)


![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B4692914.png)
![5-hydroxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4692916.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzamide](/img/structure/B4692921.png)
![1-(2-methoxyethyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4692926.png)
![6-cyclopropyl-1-isopropyl-3-methyl-4-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692935.png)
![N-(2-chlorophenyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4692937.png)

![1-(3,4-difluorophenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4692965.png)
![N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4692976.png)
![4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4692982.png)
![N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4692993.png)